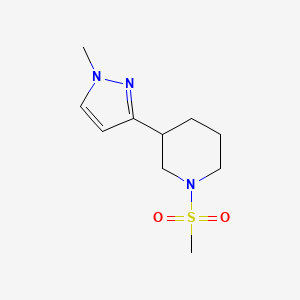
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine is a synthetic organic compound that features a pyrazole ring and a piperidine ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine typically involves the formation of the pyrazole ring followed by the attachment of the piperidine ring. Common synthetic routes may include:
Cyclization reactions: to form the pyrazole ring.
Nucleophilic substitution: reactions to introduce the piperidine ring.
Sulfonylation: reactions to attach the methylsulfonyl group.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This may include:
Catalytic processes: to improve reaction efficiency.
Continuous flow reactors: for better control over reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrazole ring or the piperidine ring.
Reduction: Reduction reactions could be used to modify the functional groups attached to the rings.
Substitution: Both nucleophilic and electrophilic substitution reactions can occur, especially at the positions adjacent to the nitrogen atoms in the rings.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as alkyl halides or sulfonyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups.
Scientific Research Applications
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe to study biological systems.
Medicine: Possible therapeutic applications due to its structural features.
Industry: Use in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context in which the compound is used. Generally, it might interact with molecular targets such as enzymes or receptors, influencing their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)pyrrolidine: Similar structure but with a pyrrolidine ring instead of a piperidine ring.
3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperazine: Similar structure but with a piperazine ring.
Uniqueness
The uniqueness of 3-(1-methyl-1H-pyrazol-3-yl)-1-(methylsulfonyl)piperidine lies in its specific combination of functional groups and ring structures, which may confer unique biological or chemical properties.
Properties
IUPAC Name |
3-(1-methylpyrazol-3-yl)-1-methylsulfonylpiperidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-12-7-5-10(11-12)9-4-3-6-13(8-9)16(2,14)15/h5,7,9H,3-4,6,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQAQRPNTAMMBSW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)S(=O)(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
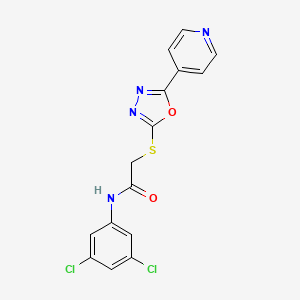
![N-(2,6-difluorophenyl)-1-(4-fluorophenyl)-1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-2-carboxamide](/img/structure/B2397288.png)

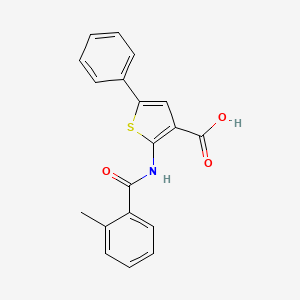
![(2R)-2-[6-(Trifluoromethyl)pyridin-3-yl]propanoic acid](/img/structure/B2397293.png)
![2,2,2-trichloro-1-[1-methyl-4-(2-methyl-1,3-thiazol-4-yl)-1H-pyrrol-2-yl]ethan-1-one hydrobromide](/img/structure/B2397294.png)
![1-(5-Chloro-2-methoxyphenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2397296.png)
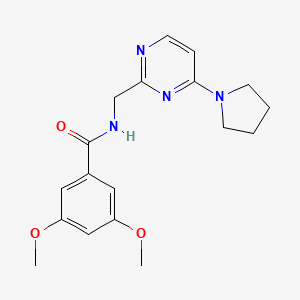
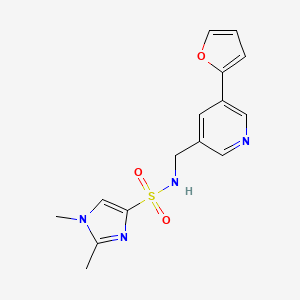

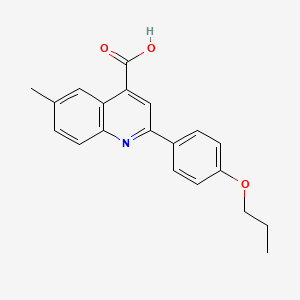
![N-(4-acetamidophenyl)-2-{[5-(pyridin-3-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B2397305.png)
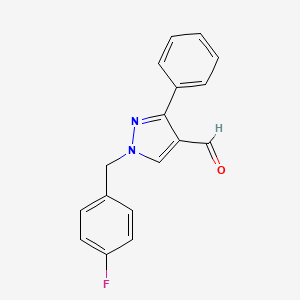
![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]oxamide](/img/structure/B2397309.png)
